GRK Inhibitory Activity: Functional Annotation Versus Uncharacterized 2-Amino Analog (CAS 91093-42-4)
The target compound is explicitly classified and supplied as a G protein-coupled receptor kinase (GRK) inhibitor based on the foundational structure-activity relationship studies by Bigham et al. (J. Med. Chem., 35, 1399, 1992) . In contrast, the closest structurally analogous compound, 2-amino-4-phenylpyrimidine-5-carboxylic acid (CAS 91093-42-4), which differs only by replacement of the furan-2-ylmethylamino group with a simple amino substituent, carries no GRK-related functional annotation in any authoritative database or vendor specification . This represents a qualitative functional differentiation: the furan-2-ylmethylamino substituent is structurally required for the GRK-inhibitory phenotype within this scaffold class, consistent with the broader patent literature establishing that furanopyrimidine substitution patterns are critical for kinase target engagement [1].
| Evidence Dimension | GRK inhibitory activity annotation |
|---|---|
| Target Compound Data | Classified as GRK inhibitor (vendor technical datasheet; reference to Bigham et al., 1992) |
| Comparator Or Baseline | 2-Amino-4-phenylpyrimidine-5-carboxylic acid (CAS 91093-42-4): No GRK annotation in any authoritative source |
| Quantified Difference | Qualitative: Present (target compound) vs. Absent (comparator). No quantitative IC50 data publicly available for either compound. |
| Conditions | Classification based on vendor technical datasheets and associated medicinal chemistry literature references |
Why This Matters
For scientists procuring compounds for GRK-targeted research, the target compound offers a documented (albeit not quantitatively specified) GRK-inhibitory phenotype that is absent in the simpler 2-amino analog, making the latter unsuitable as a direct substitute for GRK-focused studies.
- [1] Furanopyrimidines Patent Application – US 20060040961 A1 (Amgen Inc.). Furanopyrimidine compounds: specific substitution patterns enable selective kinase target engagement. https://uspto.report/patent/app/20060040961 (accessed 2026-05-11). View Source
